6-Isopropoxynicotinaldehyde

Description

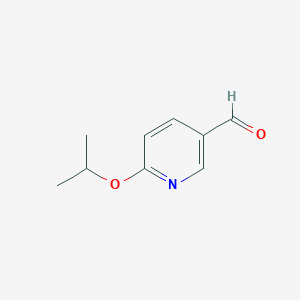

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNHZEKFKMAUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660556 | |

| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-35-6 | |

| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropoxynicotinaldehyde, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique structural combination of a pyridine ring, an aldehyde functional group, and an isopropoxy moiety makes it a versatile intermediate for the synthesis of complex molecular architectures. Pyridine derivatives are foundational to many advancements in drug discovery, and the strategic placement of functional groups in this compound allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Proper identification and an understanding of the physicochemical properties of a compound are crucial for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde, 5-Formyl-2-isoproxypyridine | [2][3] |

| CAS Number | 884495-35-6 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | |

| Physical Form | Liquid at room temperature | [2] |

| Purity | Typically >96% | [2] |

| Boiling Point | Estimated: ~230-240 °C at 760 mmHg (based on similar structures) | Inferred from[4][5][6] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | Inferred from[7][8][9] |

| Storage | Store in a freezer to maintain purity and stability. |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This two-step procedure involves the nucleophilic aromatic substitution of a halogenated pyridine followed by oxidation of an alcohol to the aldehyde.

Step 1: Synthesis of (6-isopropoxypyridin-3-yl)methanol

-

To a solution of isopropanol (1.5 eq) in anhydrous THF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (6-isopropoxypyridin-3-yl)methanol can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Dissolve the (6-isopropoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane.

-

Add manganese dioxide (5.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.

Spectroscopic and Chromatographic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques. Below are the predicted spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.

-

Isopropoxy Group: A septet for the CH proton around δ 4.5-5.0 ppm and a doublet for the two CH₃ groups around δ 1.2-1.4 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (CHO): A signal is expected in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-165 ppm).

-

Isopropoxy Group: A signal for the CH carbon around δ 65-70 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Isopropoxy): A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 165 would be expected. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The pyridine ring, being electron-deficient, influences the reactivity of the aldehyde and can also participate in certain reactions.

Reactions of the Aldehyde Group

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, to form more complex structures.

Reactivity of the Pyridine Ring

The isopropoxy group at the 6-position makes the pyridine ring more electron-rich compared to unsubstituted pyridine, which can influence its reactivity in electrophilic aromatic substitution reactions, though these are generally difficult on pyridine rings.

Applications in Drug Discovery

Substituted pyridines are a prominent class of heterocycles in approved drugs and clinical candidates.[10] The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Scaffold for Bioactive Molecules

The aldehyde group serves as a key reaction point for building more complex molecules. For example, it can be used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif. The isopropoxy group can modulate the solubility and metabolic stability of the final compound.[11]

Illustrative Synthetic Workflow in Drug Discovery

The following diagram illustrates a common synthetic workflow where a substituted nicotinaldehyde, such as this compound, is used as a key intermediate in the synthesis of a hypothetical drug candidate.

This workflow demonstrates the conversion of the aldehyde to a secondary amine via reductive amination, followed by an amide coupling to generate a more complex, drug-like molecule. This strategy is frequently employed in the synthesis of various therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its chemical properties, reactivity, and the ability to be transformed into a wide array of more complex molecules make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved January 7, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis. Retrieved January 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Pyridine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Pyridine derivatives.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

- Google Patents. (n.d.). Synthesis of pyridine aldehydes.

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Thieno [3,2-c] pyridine derivatives and their therapeutic application.

-

Ellman, J. A., & Bergman, R. G. (2006). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 128(15), 5031–5033. [Link]

-

UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. [Link]

-

Scribd. (n.d.). Pharmaceutical. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation of pyridine aldehydes.

-

Solubility of Things. (n.d.). Pyridine. Retrieved January 7, 2026, from [Link]

-

American Chemical Society. (2020, August 31). Pyridine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

-

Wikipedia. (n.d.). Pyridine. Retrieved January 7, 2026, from [Link]

-

CAS. (n.d.). CAS SciFinder Discovery Platform. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Pyrrole derivatives as inhibitors of hiv reverse transcriptase.

-

CAS. (n.d.). SciFinder. Retrieved January 7, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 884495-35-6 | 5-Formyl-2-isoproxypyridine | Aldehydes | Ambeed.com [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 6. guidechem.com [guidechem.com]

- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. acs.org [acs.org]

- 10. US10077249B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of 6-Isopropoxynicotinaldehyde

An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive aldehyde group on an electron-deficient pyridine ring modified with an electron-donating isopropoxy moiety, offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core characteristics, plausible synthetic routes, reactivity profile, and its strategic application in the design of novel therapeutics. As a versatile intermediate, understanding its properties is crucial for leveraging its full potential in the synthesis of complex, biologically active molecules.[1]

Core Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique combination of a pyridine core, a C3-aldehyde, and a C6-isopropoxy group. These features dictate its physical and chemical behavior.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde; 6-(propan-2-yloxy)pyridine-3-carbaldehyde | [3] |

| CAS Number | 884495-35-6 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [2] |

| InChI Key | BNNHZEKFKMAUEZ-UHFFFAOYSA-N |[2][3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Liquid | [2][3] |

| Purity | Commercially available at ≥96% | [2][3] |

| Storage Temperature | Freezer |[2] |

Structural Elucidation and Analytical Characterization

While specific spectral data is not widely published, the structure of this compound allows for a confident prediction of its spectroscopic signature. These analytical techniques are essential for confirming the identity and purity of the compound after synthesis or before use.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a distinct downfield singlet for the aldehydic proton (δ ≈ 9.8-10.5 ppm). The three protons on the pyridine ring will appear as distinct aromatic signals. The isopropoxy group will present as a septet for the CH proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon in the range of 185-195 ppm. Aromatic carbons of the pyridine ring and the two carbons of the isopropoxy group will also be present in their expected regions.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the aldehyde C=O stretching vibration around 1700-1710 cm⁻¹. Additional key signals include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent molecular ion peak at m/z 166.08, corresponding to the [M+H]⁺ adduct.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans (necessary due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Synthesis and Reactivity

Reactivity Profile

The chemical utility of this compound stems from the reactivity of its aldehyde functional group. This group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a scaffold in multi-step syntheses. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus ylide.

-

Condensation Reactions: Participation in Knoevenagel, aldol, or similar condensation reactions with active methylene compounds.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol.

Proposed Synthetic Pathway

A common and efficient method for synthesizing 6-alkoxynicotinaldehydes involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as 6-chloronicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride by an alkoxide.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs derived directly from this compound are not prominent in public literature, its value lies in its role as a key intermediate.[1] Substituted nicotinaldehydes are prevalent fragments in the design of inhibitors for various enzyme classes, including kinases and phosphodiesterases.[1] The isopropoxy group can enhance metabolic stability and improve cell permeability, making it a desirable feature in drug candidates.

The aldehyde serves as a chemical handle for combinatorial library synthesis, allowing for the rapid generation of diverse compound collections for high-throughput screening. This process is fundamental to modern drug discovery workflows aimed at identifying novel hit and lead compounds.[5][6]

Caption: Role as a starting material in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

| GHS Code | Hazard Statement | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2][7] |

| H319 | Causes serious eye irritation | [2][7] |

| H332 | Harmful if inhaled | [2] |

| H335 | May cause respiratory irritation |[2][7] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[7] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]

-

Storage: The compound should be stored in a tightly sealed container in a freezer to maintain its integrity and prevent degradation.[2][7]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity centered on the aldehyde functional group, and strategic importance as a building block in medicinal chemistry make it a compound of significant interest. For researchers in drug discovery and organic synthesis, this guide provides the core technical knowledge required to safely handle, characterize, and strategically employ this compound in the development of novel and complex molecular architectures.

References

-

This compound - AbacipharmTech. [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. [Link]

-

Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 884495-35-6 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 6-Isopropoxynicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 6-isopropoxynicotinaldehyde, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and potential applications in the creation of novel therapeutics. While specific peer-reviewed literature on this compound is limited, this guide consolidates available data and provides expert insights based on the well-established chemistry of its structural analogs and precursors.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in medicinal chemistry. Within this class, 6-alkoxynicotinaldehydes, including this compound, have emerged as valuable intermediates. The presence of both an electron-donating alkoxy group and an electron-withdrawing aldehyde on the pyridine ring creates a unique electronic profile that allows for diverse chemical transformations.

This compound, with its characteristic isopropoxy group, offers a balance of lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of complex drug candidates. This guide will delve into the practical aspects of working with this compound, from its synthesis to its potential applications.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable route to this compound is via the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 6-chloronicotinaldehyde.[1][2][3] The chloro-substituent at the 6-position of the pyridine ring is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen and the aldehyde group.

Experimental Protocol: Synthesis of this compound from 6-Chloronicotinaldehyde

Objective: To synthesize this compound through the reaction of 6-chloronicotinaldehyde with sodium isopropoxide.

Materials:

-

6-Chloronicotinaldehyde (1 equivalent)

-

Sodium metal (1.1 equivalents)

-

Anhydrous Isopropanol (sufficient quantity to act as solvent)

-

Anhydrous Toluene (for azeotropic removal of water, if necessary)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isopropanol. Carefully add sodium metal in small portions to the stirring isopropanol. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has dissolved, forming a solution of sodium isopropoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 6-chloronicotinaldehyde in a minimal amount of anhydrous isopropanol or toluene.

-

Reaction Monitoring: Heat the reaction mixture to reflux (the boiling point of isopropanol, approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-chloronicotinaldehyde) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the isopropanol under reduced pressure.

-

Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous isopropanol and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium metal and the resulting sodium isopropoxide.

-

Freshly Prepared Nucleophile: Sodium isopropoxide is hygroscopic and can decompose on storage. Preparing it fresh ensures maximum reactivity.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

-

Aqueous Work-up and Extraction: The work-up procedure is designed to remove any unreacted sodium isopropoxide, inorganic salts, and water-soluble impurities. Dichloromethane is a suitable solvent for extracting the moderately polar product.

-

Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions and Transformations

The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This compound can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine.

Diagram of Reductive Amination:

Caption: General scheme for reductive amination.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is achieved by reacting this compound with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing carbon-carbon double bonds with good control over stereochemistry.

Grignard and Organolithium Additions

The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde carbonyl group provides a straightforward route to secondary alcohols. This is a fundamental C-C bond-forming reaction in organic synthesis.

Aldol and Related Condensation Reactions

While self-condensation might be possible, crossed aldol reactions with other carbonyl compounds can be strategically employed to build more complex molecular architectures.[4] These reactions are fundamental in creating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls upon dehydration.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 6-alkoxypyridine core is a key feature in a range of therapeutic agents targeting diverse biological pathways.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate substituted pyridine rings to interact with the hinge region of the ATP binding pocket. The 6-isopropoxy group can provide favorable interactions and tune the solubility and metabolic properties of the molecule.

-

Neuroscience: The pyridine scaffold is prevalent in CNS-active drugs. The ability to derivatize the aldehyde group allows for the introduction of various functionalities to modulate receptor affinity and selectivity.

-

Inflammation and Immunology: Compounds containing the 6-alkoxypyridine moiety have been explored as inhibitors of inflammatory signaling pathways.

Illustrative Signaling Pathway Involvement:

The derivatization of this compound can lead to molecules that modulate key signaling pathways implicated in disease. For instance, kinase inhibitors developed from such scaffolds can target pathways like the MAPK/ERK pathway, crucial in cell proliferation and survival.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Summary of Key Properties

The following table summarizes the key properties of this compound based on available data.[5]

| Property | Value |

| CAS Number | 884495-35-6 |

| IUPAC Name | This compound |

| Molecular Formula | C9H11NO2 |

| InChI Key | BNNHZEKFKMAUEZ-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity (Typical) | ≥98% |

| Storage Temperature | Freezer |

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis from readily available precursors and the reactivity of its aldehyde group provide a robust platform for the creation of diverse chemical libraries. While the direct application of this specific compound in late-stage clinical candidates is not widely reported, the principles of its synthesis and reactivity are fundamental to the work of medicinal chemists. This guide serves as a foundational resource for scientists looking to leverage the potential of this compound and related 6-alkoxynicotinaldehydes in their research and development endeavors.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.

- PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde.

- MedChemExpress. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

- Pharmaffiliates. (n.d.). 6-Chloronicotinaldehyde.

- ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF.

- YouTube. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry.

Sources

The Genesis of a Versatile Pyridine Building Block: An In-depth Guide to the Early Research and Discovery of 6-Isopropoxynicotinaldehyde

For Immediate Release

This technical guide provides a comprehensive overview of the early research and discovery of 6-Isopropoxynicotinaldehyde, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the foundational synthetic strategies, the underlying chemical principles, and the logical progression from commercially available precursors to the target molecule. We will explore the pivotal role of the Williamson ether synthesis in its creation and the characterization techniques that would have been essential in verifying its structure.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to participate in a wide range of chemical transformations. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, which is a cornerstone of modern drug design. This compound, with its reactive aldehyde functionality and its isopropoxy group, represents a valuable intermediate, offering a handle for further molecular elaboration.

While the precise first synthesis of this compound is not prominently documented in widely available literature, its logical and most probable genesis lies in the strategic modification of a more readily available precursor, 6-chloronicotinaldehyde. The synthetic pathway is a classic example of nucleophilic aromatic substitution, specifically the Williamson ether synthesis.

The Precursor: Availability and Synthesis of 6-Chloronicotinaldehyde

The journey to this compound begins with its chlorinated analog, 6-chloronicotinaldehyde (CAS 23100-12-1).[1] This compound serves as a versatile intermediate in its own right, particularly in the pharmaceutical and agrochemical sectors.[1] Its synthesis is well-established and typically involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1][2] Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride and DMSO at low temperatures).[1][2] The choice of these reagents is critical to achieve high yields and purity while minimizing over-oxidation to the corresponding carboxylic acid.[1]

Table 1: Properties of the Key Precursor

| Property | Value |

| Compound Name | 6-Chloronicotinaldehyde |

| CAS Number | 23100-12-1 |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol |

| Appearance | White to yellow-white solid |

| Melting Point | 77-81 °C |

The Core Transformation: Williamson Ether Synthesis

The conversion of 6-chloronicotinaldehyde to this compound is a classic application of the Williamson ether synthesis, a method developed by Alexander Williamson in 1850.[3] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or a suitable activated aromatic halide.[3][4][5]

In this specific case, the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chlorine atom at the 6-position towards nucleophilic attack by an isopropoxide ion.

Causality in Experimental Design

The choice of reagents and conditions for this synthesis is guided by the principles of the SN2 reaction and the specific properties of the pyridine substrate.

-

The Nucleophile: The isopropoxide ion is typically generated in situ by reacting isopropanol with a strong base. Common choices for the base include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol to form the alkoxide.[4][6] Alternatively, alkali metal hydroxides like NaOH or KOH, or carbonates such as K₂CO₃ or Cs₂CO₃ can be used, particularly for aryl ether syntheses.[4]

-

The Solvent: A polar aprotic solvent is generally preferred for Williamson ether synthesis to solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity.[4] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices that can also help to increase the reaction rate.[1]

-

Temperature: The reaction is typically heated to facilitate the substitution. A temperature range of 80-100 °C is a plausible condition for this type of transformation.[7]

Visualizing the Synthesis Workflow

Caption: Proposed synthetic pathway from 2-chloro-5-(hydroxymethyl)pyridine to this compound.

Detailed Experimental Protocol (Hypothetical Early Method)

The following protocol is a detailed, plausible representation of how the initial synthesis of this compound would have been conducted, based on established chemical principles.

Step 1: Generation of Sodium Isopropoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry isopropanol (10 equivalents) under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred isopropanol.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

Step 2: Nucleophilic Aromatic Substitution

-

To the freshly prepared sodium isopropoxide solution, add 6-chloronicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of dry DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: Verifying the Molecular Structure

Following the synthesis, a thorough characterization would be essential to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Observations |

| ¹H NMR | - A doublet for the methyl protons of the isopropoxy group (~1.4 ppm, 6H).- A septet for the methine proton of the isopropoxy group (~5.4 ppm, 1H).- A doublet for the proton at the 5-position of the pyridine ring (~7.9 ppm, 1H).- A doublet of doublets for the proton at the 4-position of the pyridine ring (~8.2 ppm, 1H).- A doublet for the proton at the 2-position of the pyridine ring (~8.8 ppm, 1H).- A singlet for the aldehyde proton (~10.0 ppm, 1H). |

| ¹³C NMR | - A signal for the methyl carbons of the isopropoxy group (~22 ppm).- A signal for the methine carbon of the isopropoxy group (~70 ppm).- Signals for the pyridine ring carbons (~110-165 ppm).- A signal for the aldehyde carbonyl carbon (~190 ppm). |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C-O stretching bands for the ether linkage. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). |

Conclusion and Future Directions

The synthesis of this compound, while not marked by a singular, celebrated discovery, represents a logical and elegant application of fundamental organic chemistry principles. Its creation is a testament to the power of the Williamson ether synthesis in the realm of heterocyclic chemistry. As a versatile intermediate, it offers a gateway to a diverse array of more complex molecules, making it a valuable tool for researchers in the ongoing quest for novel pharmaceuticals and functional materials. The foundational understanding of its synthesis, as outlined in this guide, provides a solid basis for its application in contemporary research and development.

References

- Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Google Vertex AI Search.

- 6-Chloro Nicotinaldehyde - ChemBK. ChemBK.

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

-

6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem. PubChem. [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 884495-35-6 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Topic: Synthesis and Characterization of 6-Isopropoxynicotinaldehyde Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-isopropoxynicotinaldehyde and its derivatives. As a key heterocyclic building block, this compound serves as a vital intermediate in the development of novel therapeutic agents. Nicotin-aldehyde derivatives are integral to medicinal chemistry, finding applications in the development of drugs for neurodegenerative disorders, as well as anti-inflammatory and anti-cancer agents.[1][2] This document offers field-proven insights into the causal relationships behind experimental choices, detailed protocols, and robust characterization methodologies to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Core Intermediate: this compound

The strategic introduction of an isopropoxy group at the 6-position of the pyridine ring significantly modulates the electronic and lipophilic properties of the nicotin-aldehyde scaffold. This modification can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The most reliable and scalable method for synthesizing this core intermediate is via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality Behind Experimental Choice: The SNAr Approach

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the aldehyde group at the 3-position. This electronic arrangement makes the carbon atoms at the 2-, 4-, and 6-positions susceptible to nucleophilic attack. By starting with 6-chloronicotinaldehyde, we create an excellent leaving group (Cl⁻) at a highly activated position. The reaction with sodium isopropoxide, a strong nucleophile, proceeds efficiently under relatively mild conditions to yield the desired this compound. This method is preferred for its high yield, regioselectivity, and the ready availability of starting materials.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for SNAr synthesis of this compound.

Detailed Protocol: Synthesis of this compound

-

Preparation of Sodium Isopropoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous isopropanol (5.0 eq). Cool the flask to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise over 20 minutes. (CAUTION: H₂ gas evolution) . Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour or until gas evolution ceases, indicating complete formation of the alkoxide.

-

SNAr Reaction: In a separate flame-dried flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool this solution to 0°C.

-

Addition & Reaction: Add the freshly prepared sodium isopropoxide solution dropwise to the 6-chloronicotinaldehyde solution over 30 minutes at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.

Part 2: Derivatization via Reductive Amination

The aldehyde functional group is a versatile handle for introducing molecular diversity. Reductive amination is a cornerstone reaction in medicinal chemistry for converting aldehydes into amines, allowing for the exploration of a vast chemical space to optimize biological activity.

Causality Behind Experimental Choice: Reductive Amination

This two-step, one-pot reaction is highly efficient for forming C-N bonds. It begins with the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less reactive towards the aldehyde starting material than other hydrides (like NaBH₄), reducing the iminium ion preferentially as it forms. This selectivity minimizes side reactions and leads to cleaner products in high yields.

Experimental Workflow: Synthesis of Amine Derivatives

Caption: Workflow for reductive amination of this compound.

Detailed Protocol: General Reductive Amination

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq). Dissolve the components in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 10 minutes. (Note: Mildly exothermic) .

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or crystallization to yield the final amine derivative.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[3] For substituted pyridines, signal overlap in the aromatic region can be a challenge, sometimes requiring 2D NMR techniques like COSY or HMBC for definitive assignment.[4]

Sample Preparation Protocol for NMR: [4]

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Acquire ¹H, ¹³C, and, if needed, 2D NMR spectra.

Table 1: Expected NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key Correlations & Notes |

| Aldehyde (-CHO) | 9.8 - 10.1 (s, 1H) | 190 - 194 | Singlet, downfield due to deshielding. |

| Pyridine H-2 | 8.6 - 8.8 (d) | 151 - 154 | Doublet, ortho-coupled to H-4. |

| Pyridine H-4 | 8.0 - 8.2 (dd) | 137 - 140 | Doublet of doublets, coupled to H-2 and H-5. |

| Pyridine H-5 | 6.7 - 6.9 (d) | 110 - 113 | Doublet, ortho-coupled to H-4. Shielded by the isopropoxy group. |

| Isopropoxy (-CH) | 5.2 - 5.4 (sept, 1H) | 68 - 72 | Septet due to coupling with 6 methyl protons. |

| Isopropoxy (-CH₃) | 1.3 - 1.5 (d, 6H) | 21 - 23 | Doublet due to coupling with the methine proton. |

| Pyridine C-3 | - | 125 - 128 | Quaternary carbon bearing the aldehyde. |

| Pyridine C-6 | - | 163 - 166 | Quaternary carbon bearing the ether. Highly deshielded. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants (J) for pyridine protons are typically in the range of Jortho = 4-6 Hz and Jmeta = 2-3 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The coordination of substituents to a pyridine ring can cause characteristic shifts in vibrational frequencies.[5]

Table 2: Key IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| C=O (Aldehyde) | 1700 - 1715 | Strong, sharp |

| C=C, C=N (Aromatic) | 1580 - 1610 | Medium to strong |

| C-O-C (Ether) | 1250 - 1300 (asymmetric) & 1050 - 1100 (symmetric) | Strong |

| C-H (sp²) (Aromatic) | 3000 - 3100 | Medium, sharp |

| C-H (sp³) (Aliphatic) | 2850 - 3000 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. For this compound (C₉H₁₁NO₂), the expected exact mass is 165.0790 g/mol . Using electrospray ionization (ESI), the compound will typically be observed as the protonated molecular ion, [M+H]⁺, at m/z 166.0868.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Chapter 2. Retrieved January 7, 2026.

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved January 7, 2026, from [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. Retrieved January 7, 2026, from [Link]

-

Auctores Publishing. (n.d.). Study of Properties and Applications Nicotine Alkaloids. Retrieved January 7, 2026, from [Link]

Sources

Solubility Profile of 6-Isopropoxynicotinaldehyde in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-Depth Technical Guide

Abstract

This technical guide offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-isopropoxynicotinaldehyde in various organic solvents. Given the scarcity of publicly available quantitative data, this document serves as a critical resource for researchers, chemists, and formulation scientists. It provides the theoretical foundation and detailed experimental protocols necessary for generating reliable solubility data, which is essential for process development, purification, and formulation in the pharmaceutical and chemical industries. The guide emphasizes the principles of "like dissolves like" through the lens of Hansen Solubility Parameters (HSP) and presents a robust, step-by-step equilibrium shake-flask methodology grounded in established standards.

Introduction to this compound

This compound is a substituted pyridine derivative with significant utility as a building block in organic synthesis. Its structure is characterized by a pyridine ring, an aldehyde functional group, and an isopropoxy substituent. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. The interplay between the polar aldehyde and pyridine nitrogen, and the more nonpolar isopropoxy group and aromatic ring, results in a nuanced solubility profile that requires systematic evaluation.

Key Structural Features:

The molecule's structure features hydrogen bond acceptors (the pyridine nitrogen and the aldehyde and ether oxygens) but no hydrogen bond donors. This, combined with its moderate polarity, suggests it will exhibit varied solubility across different classes of organic solvents.

Theoretical Framework for Solubility Prediction

The foundational principle governing solubility is that "like dissolves like."[3] This means a solute will dissolve best in a solvent that has similar intermolecular forces. For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[4][5]

HSP decomposes the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP values for this compound are not published, the values for common solvents can guide initial solvent selection for experimental screening.[6][7]

| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |

Note: HSP values are sourced from various publicly available databases and may vary slightly depending on the reference.

Based on its structure, this compound is predicted to have good solubility in polar aprotic solvents (like Acetone, Ethyl Acetate, and THF) and polar protic solvents (like Ethanol and Isopropanol) due to its own polarity. Solubility in nonpolar solvents like hexane is expected to be limited.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[8][9] This protocol is based on established guidelines, such as the OECD Guideline 105, which, although written for water solubility, provides the fundamental principles applicable to organic solvents.[10][11][12]

Core Principle

An excess amount of the solute (this compound) is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solute. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical method.[3][13]

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound into appropriately sized, chemically inert vials (e.g., glass vials with PTFE-lined caps). "Excess" means enough solid will visibly remain after equilibrium is reached.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or on a stirring plate with temperature control (e.g., 25 °C ± 1 °C). Temperature control is critical as solubility is temperature-dependent.[8][13]

-

Agitate the samples for a period sufficient to reach equilibrium. This can range from 24 to 72 hours.[9]

-

Self-Validation: To ensure equilibrium has been reached, a preliminary experiment can be run where samples are taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved material settle.

-

To ensure complete removal of undissolved micro-particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[3] This step is crucial to prevent undissolved solid from being included in the analysis. The filter must not absorb the solute.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of the solute in the clear, saturated filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[3][9]

-

The filtrate may require dilution with the same solvent to fall within the linear range of the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and any dilution factors.

-

Report the solubility in standard units such as mg/mL or molarity (mol/L), always specifying the temperature at which the measurement was made.

-

Data Presentation

Experimental results should be organized in a clear, structured table to facilitate comparison and analysis.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | Polar Aprotic | 25 | ||

| e.g., Ethanol | Polar Protic | 25 | ||

| e.g., Toluene | Nonpolar | 25 | ||

| e.g., n-Hexane | Nonpolar | 25 | ||

| ... (add other solvents) |

Conclusion

While specific quantitative solubility data for this compound is not readily found in public literature, this guide provides the essential theoretical and practical tools for its determination. By combining the predictive power of Hansen Solubility Parameters with the empirical rigor of the equilibrium shake-flask method, researchers can confidently generate the high-quality data needed for successful process development, synthesis, and formulation. Adherence to the detailed protocol ensures that the generated data is both accurate and reliable, forming a solid foundation for subsequent scientific and development work.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- CymitQuimica. (n.d.). This compound.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- OECD. (1995). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Environmental Sciences. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

- Sigma-Aldrich. (n.d.). This compound.

- Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 6-Isopropoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties and stability is paramount for its effective utilization as a pharmaceutical intermediate. This guide provides a comprehensive framework for the theoretical prediction and experimental determination of the key thermodynamic parameters and stability profile of this compound. It outlines detailed computational and experimental protocols, offering insights into the causality behind methodological choices. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them versatile scaffolds for designing molecules with specific biological activities. This compound, featuring an isopropoxy group at the 6-position and an aldehyde at the 3-position, presents a compelling profile for further chemical elaboration. The isopropoxy moiety can influence the molecule's lipophilicity and metabolic stability, while the aldehyde group serves as a reactive handle for synthesizing a wide array of derivatives.

Before embarking on extensive synthetic campaigns and biological evaluations, a fundamental understanding of the molecule's intrinsic properties is crucial. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy govern its reactivity and potential for spontaneous transformation. Concurrently, its thermal stability dictates suitable storage conditions, formulation strategies, and potential degradation pathways. This guide provides a systematic approach to elucidating these critical characteristics for this compound.

Theoretical Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of organic molecules.[1] Density Functional Theory (DFT) has emerged as a robust method, offering a favorable balance between accuracy and computational cost for predicting molecular properties.[2][3][4]

Computational Methodology: A DFT-Based Approach

A reliable method for calculating the thermodynamic properties of this compound involves geometry optimization followed by frequency calculations using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly employed combination for such calculations on organic molecules.[5]

Protocol for Computational Analysis:

-

Molecular Structure Generation: The 3D structure of this compound is constructed using a molecular modeling software. The CAS number for this compound is 884495-35-6 and its molecular formula is C₉H₁₁NO₂.[6][7]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step as thermodynamic properties are dependent on the molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Calculation of Thermodynamic Properties: From the output of the frequency calculation, key thermodynamic properties can be derived, including:

-

Enthalpy of Formation (ΔHf°): Can be calculated using atom equivalent methods or by choosing a suitable isodesmic reaction where the enthalpies of formation of other species are known experimentally.[2][8][9]

-

Standard Gibbs Free Energy of Formation (ΔGf°): Determined from the calculated enthalpy and entropy.

-

Standard Entropy (S°): Obtained directly from the vibrational, rotational, and translational contributions calculated in the frequency analysis.

-

Heat Capacity (Cv): Also derived from the frequency calculation.

-

The following diagram illustrates the workflow for the computational prediction of thermodynamic properties:

Expected Data and Interpretation

The computational analysis is expected to yield the following data, which can be summarized for clarity:

| Thermodynamic Property | Predicted Value (units) |

| Enthalpy of Formation (ΔHf°) at 298.15 K | Calculated Value (kJ/mol) |

| Gibbs Free Energy of Formation (ΔGf°) at 298.15 K | Calculated Value (kJ/mol) |

| Standard Entropy (S°) at 298.15 K | Calculated Value (J/mol·K) |

| Heat Capacity at constant volume (Cv) at 298.15 K | Calculated Value (J/mol·K) |

These predicted values provide a baseline understanding of the molecule's energetic landscape and its inherent stability. For instance, a highly negative enthalpy of formation would suggest a thermodynamically stable compound.

Experimental Determination of Thermal Stability

While computational methods provide valuable estimates, experimental analysis is indispensable for determining the actual thermal stability of a compound under real-world conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used techniques for this purpose.[10][11][12][13][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is ideal for determining the decomposition temperature and identifying the number of decomposition steps.

Experimental Protocol for TGA:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina).[15]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum decomposition rates.

The following diagram illustrates the experimental workflow for TGA:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18] It is used to determine melting points, glass transitions, and the enthalpy of thermal events such as decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area of an event can be integrated to determine the enthalpy change (ΔH).

Kinetic Analysis of Decomposition

By performing TGA experiments at multiple heating rates, it is possible to determine the kinetics of the decomposition process, including the activation energy (Ea), using methods such as the Flynn-Wall-Ozawa or Kissinger method.[19][20][21] This information is crucial for predicting the long-term stability of the compound at different temperatures.

Expected Data from Thermal Analysis:

| Parameter | Method | Expected Result |

| Onset Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss begins |

| Percentage Mass Loss | TGA | Mass loss at each decomposition step |

| Melting Point (Tm) | DSC | Temperature of the melting peak (if applicable) |

| Enthalpy of Fusion (ΔHm) | DSC | Energy required for melting (if applicable) |

| Enthalpy of Decomposition (ΔHd) | DSC | Heat released or absorbed during decomposition |

| Activation Energy of Decomposition (Ea) | TGA | Energy barrier for the decomposition reaction |

Stability Indicating Methods and Degradation Pathway Elucidation

For drug development professionals, understanding the stability of a compound under various stress conditions is a regulatory requirement.[22][23] A stability-indicating analytical method is a validated procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[24][25][26]

Forced degradation studies are performed to intentionally degrade the sample under conditions such as acid and base hydrolysis, oxidation, and photolysis. The resulting degradation products are then separated and identified using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[23] This allows for the elucidation of the degradation pathways and the development of a robust stability-indicating method.

Conclusion

This technical guide has outlined a comprehensive approach for the characterization of the thermodynamic properties and stability of this compound. By combining computational predictions with rigorous experimental analysis, researchers can gain a deep understanding of this molecule's intrinsic characteristics. This knowledge is fundamental for its successful application in drug discovery and development, enabling informed decisions regarding synthesis, purification, storage, and formulation. The protocols and methodologies described herein provide a solid foundation for the systematic evaluation of novel pyridine derivatives and other pharmaceutical intermediates.

References

- Chen, L., et al. (2000). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converti. The Journal of Physical Chemistry A, 104(48), 11471-11476.

- Hilario, J., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (133), 57205.

- Chaudhary, A., et al. (2023). Recent Trends in Stability Indicating Analytical Method for Drug Substance.

-

ResolveMass Laboratories Inc. (2023, October 5). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

- Allinger, N. L., et al. (1998). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A, 102(38), 7402-7409.

- World Journal of Pharmaceutical Research. (2023). A comprehensive review on stability indicating method development using uhplc. World Journal of Pharmaceutical Research, 12(15), 1-15.

- Jain, R., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 16-35.

-

AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

-